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molecular formula C16H17N3O B8438444 2-amino-N-(9-ethyl-9H-carbazol-3-yl)-acetamide

2-amino-N-(9-ethyl-9H-carbazol-3-yl)-acetamide

Cat. No. B8438444
M. Wt: 267.33 g/mol
InChI Key: LOVAFDARHQJSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06399631B1

Procedure details

The [(9-ethyl-9H-carbazol-3-ylcarbamoyl)-methyl]-carbamic acid tert-butyl ester (9.1 g, 25 mmol) was stirred for 1 hour in 1:1 concentrated aqueous HCl/ethanol to give a gray solid that was concentrated under reduced pressure. The residue was then extracted from saturated aqueous Na2CO3 with CH2Cl2, the combined organic layers were dried (Na2SO4) and then concentrated under reduced pressure to afford 2-amino-N-(9-ethyl-9H-carbazol-3-yl)-acetamide (6.1 g, 93%) as an off-white solid. MS m/z @ 268 (M+1).
Name
[(9-ethyl-9H-carbazol-3-ylcarbamoyl)-methyl]-carbamic acid tert-butyl ester
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
HCl ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][C:9](=[O:26])[NH:10][C:11]1[CH:12]=[CH:13][C:14]2[N:15]([CH2:24][CH3:25])[C:16]3[C:21]([C:22]=2[CH:23]=1)=[CH:20][CH:19]=[CH:18][CH:17]=3)(C)(C)C.Cl.C(O)C>>[NH2:7][CH2:8][C:9]([NH:10][C:11]1[CH:12]=[CH:13][C:14]2[N:15]([CH2:24][CH3:25])[C:16]3[C:21]([C:22]=2[CH:23]=1)=[CH:20][CH:19]=[CH:18][CH:17]=3)=[O:26] |f:1.2|

Inputs

Step One
Name
[(9-ethyl-9H-carbazol-3-ylcarbamoyl)-methyl]-carbamic acid tert-butyl ester
Quantity
9.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC(NC=1C=CC=2N(C3=CC=CC=C3C2C1)CC)=O)=O
Name
HCl ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a gray solid that
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was then extracted from saturated aqueous Na2CO3 with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCC(=O)NC=1C=CC=2N(C3=CC=CC=C3C2C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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